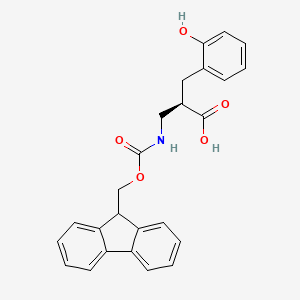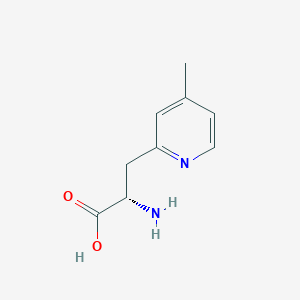
(S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted at the 4-position with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis of the compound. For example, the Suzuki–Miyaura coupling reaction can be employed to introduce the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of continuous flow systems and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: (S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The pyridine ring and amino acid moiety play crucial roles in its binding affinity and specificity .
類似化合物との比較
2-Amino-3-(pyridin-2-yl)propanoic acid: Lacks the methyl group on the pyridine ring.
2-Amino-3-(4-chloropyridin-2-yl)propanoic acid: Contains a chlorine substituent instead of a methyl group.
2-Amino-3-(4-methoxypyridin-2-yl)propanoic acid: Contains a methoxy group instead of a methyl group.
Uniqueness: (S)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid is unique due to the presence of the methyl group at the 4-position of the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-11-7(4-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m0/s1 |
InChIキー |
YRWVUIFELULWFC-QMMMGPOBSA-N |
異性体SMILES |
CC1=CC(=NC=C1)C[C@@H](C(=O)O)N |
正規SMILES |
CC1=CC(=NC=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


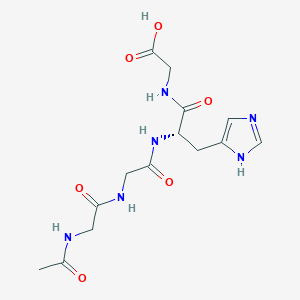
![Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-](/img/structure/B12935650.png)
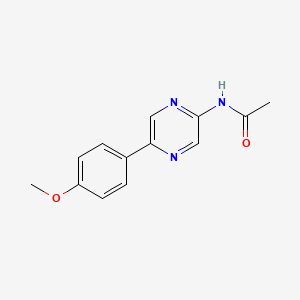
![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)
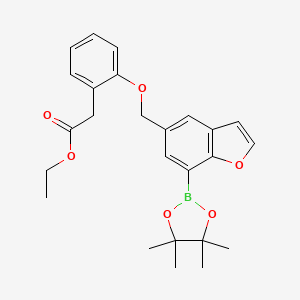

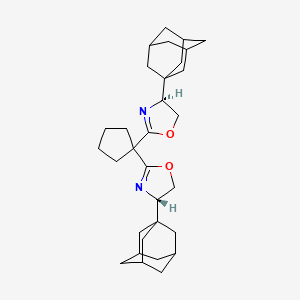
![N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12935702.png)
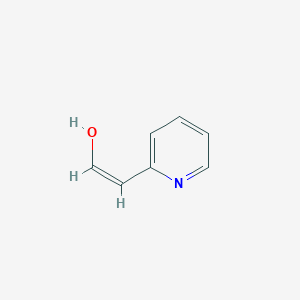

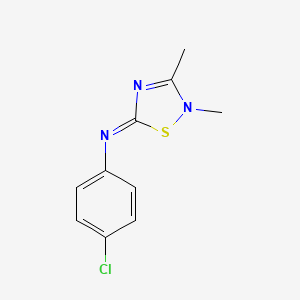
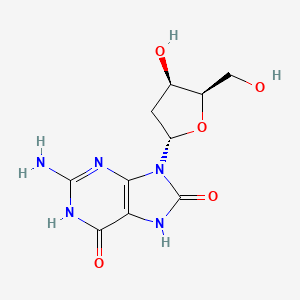
![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)
